molecular formula C15H20ClNO2 B2533416 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride CAS No. 60926-04-7

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride

Cat. No.: B2533416
CAS No.: 60926-04-7
M. Wt: 281.78
InChI Key: OUUJCRMFXWWRGV-UHFFFAOYSA-N
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Description

4-[4-Phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride is a synthetic compound featuring a dihydropyridinyl core linked to a phenyl group and a butanoic acid moiety. Its synthesis involves the introduction of a carboxylic acid chain at the 1-position of the dihydropyridinyl scaffold, which has been shown to influence binding affinity and selectivity in enzymatic assays .

Properties

IUPAC Name

4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJCRMFXWWRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride typically involves the reaction of 4-phenyl-3,6-dihydro-1(2H)-pyridine with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that derivatives of 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • CNS Disorders : The compound has been investigated for its potential in treating central nervous system disorders, including anxiety and depression. Its mechanism of action may involve the inhibition of specific receptors that regulate mood and anxiety levels .
  • Metabolic Syndrome Treatment : Recent studies suggest that compounds related to this compound could be effective in managing conditions associated with metabolic syndrome, such as type 2 diabetes and obesity. This is attributed to their ability to influence metabolic pathways and improve insulin sensitivity .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
  • Analgesic Effects : The compound has also been studied for its analgesic properties, showing promise in pain management therapies. Its interaction with pain pathways suggests potential applications in treating chronic pain conditions .
  • Clinical Trials : Several clinical trials have been conducted to evaluate the efficacy of this compound in treating depression and anxiety disorders. Results indicate significant improvements in patient mood scores compared to placebo groups .
  • Laboratory Studies : In vitro studies have shown that the compound effectively inhibits certain enzymes related to metabolic disorders, supporting its potential use in treating obesity and insulin resistance .

Mechanism of Action

The mechanism of action of 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Variable Carboxylic Acid Chain Lengths

A 2014 Molecules study systematically evaluated analogs of 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride (designated compound 47 in the study) by modifying the carboxylic acid chain length. Key findings are summarized below:

Compound Structure Modification IC50 (μM) Relative Potency vs. Compound 1
46 Acetic acid moiety 1.09 ± 0.05 14× more potent
47 Butanoic acid moiety 15.24 ± 1.41 25× less potent
48 Pentanoic acid moiety 3.56 ± 0.13 ~4× less potent
49 Hexanoic acid moiety 1.12 ± 0.08 14× more potent

Key Observations :

  • Optimal Chain Length: Acetic acid (C2, compound 46) and hexanoic acid (C6, compound 49) derivatives exhibited the highest potency (IC50 ~1 μM), suggesting a U-shaped relationship between chain length and activity.
  • Poor Performance of Butanoic Acid: Compound 47 (C4 chain) showed the lowest inhibitory activity, emphasizing the critical role of distance between the dihydropyridinyl ring and carboxylic acid for enzyme binding .

Selectivity Against Protein Tyrosine Phosphatases (PTPs)

The same study highlighted selectivity differences among analogs:

  • Compounds 46 and 49 demonstrated submicromolar IC50 values against target PTPs while maintaining selectivity over off-target phosphatases.
  • Compound 47 exhibited broader inhibition across PTP isoforms, likely due to suboptimal steric or electronic interactions caused by its shorter acid chain .

Neuroprotective Analogs with Modified Scaffolds

A 2004 study in Journal of Pharmacology and Experimental Therapeutics described FR247304 , a structurally related PARP-1 inhibitor. Key differences include:

  • Core Structure: FR247304 replaces the butanoic acid with a propyl-linked quinazolinone group.
  • Activity : FR247304 showed potent neuroprotective effects in cerebral ischemia models (IC50 < 1 μM), attributed to enhanced PARP-1 binding and blood-brain barrier penetration .
  • Divergent Applications: Unlike compound 47, FR247304’s efficacy in neuronal damage models underscores the importance of non-acidic substituents for central nervous system targeting.

Comparison with 4-(Dimethylamino)butanoic Acid Hydrochloride

4-(Dimethylamino)butanoic acid hydrochloride shares a similar four-carbon backbone but substitutes the dihydropyridinyl-phenyl group with a dimethylamino moiety. This alteration shifts its applications:

  • Research Use : Primarily employed as a building block in organic synthesis rather than enzyme inhibition.
  • Lack of Enzyme Activity: The dimethylamino group eliminates the π-π interactions critical for binding to PARP-1 or PTP active sites, rendering it inactive in enzymatic assays .

Biological Activity

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride, also known as a derivative of pyridine and an amino fatty acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which may contribute to various pharmacological effects, including anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18ClNO2\text{C}_{15}\text{H}_{18}\text{ClN}\text{O}_2

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis and cell cycle arrest
A549 (Lung)20Inhibition of angiogenesis
HT-29 (Colon)18Modulation of signaling pathways

In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%) at 10 µg/mL
IL-675
TNF-alpha70

These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation .

3. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially useful in models of neurodegenerative diseases. In vitro studies showed that it could reduce oxidative stress markers in neuronal cells.

Table 3: Neuroprotective Effects

Treatment ConditionOxidative Stress Marker Reduction (%)
Control-
Compound Treatment65

This data points towards a promising role for the compound in neuroprotection .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Model : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response in reducing cell viability and inducing apoptosis.
  • Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and inflammatory markers compared to control groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines.
  • Oxidative Stress Reduction : The compound appears to enhance antioxidant defenses in cells.

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